2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5HClF3IN2. It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylating agents, followed by iodination. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the hazardous nature of some reagents involved .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitro group in precursor compounds can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyrimidine ring .
Scientific Research Applications
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . The chlorine and iodine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
2-Chloro-5-(trifluoromethyl)pyrimidine: Lacks the iodine atom, resulting in different chemical behavior and applications.
Uniqueness
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide versatile reactivity in various chemical reactions. The trifluoromethyl group enhances its stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLLTDZRPSTSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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